molecular formula C23H22N2O2 B6788938 2-(1,3,4,5-Tetrahydropyrido[4,3-b]indole-2-carbonyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

2-(1,3,4,5-Tetrahydropyrido[4,3-b]indole-2-carbonyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

Cat. No.: B6788938
M. Wt: 358.4 g/mol
InChI Key: PZRGLMIKZSSDQM-UHFFFAOYSA-N
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Description

2-(1,3,4,5-Tetrahydropyrido[4,3-b]indole-2-carbonyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one is a complex organic compound featuring a fused ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The unique structure of this compound allows for diverse chemical reactivity and biological activity, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,4,5-Tetrahydropyrido[4,3-b]indole-2-carbonyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the tetrahydropyrido[4,3-b]indole core, which can be synthesized via cyclization reactions involving suitable precursors such as substituted anilines and ketones. The key steps include:

    Cyclization Reaction: Using a substituted aniline and a ketone under acidic or basic conditions to form the tetrahydropyrido[4,3-b]indole core.

    Carbonylation: Introduction of the carbonyl group at the 2-position of the indole ring, often using reagents like phosgene or its derivatives.

    Annulation: Formation of the tetrahydrobenzo[7]annulen ring system through intramolecular cyclization reactions, typically involving palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalyst Optimization: Using efficient catalysts to improve reaction rates and selectivity.

    Process Scaling: Adapting laboratory-scale reactions to industrial-scale production, ensuring consistent quality and cost-effectiveness.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3,4,5-Tetrahydropyrido[4,3-b]indole-2-carbonyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted analogs, each with potential unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

Biologically, this compound has shown potential as an anti-cancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, making it a candidate for further drug development .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The compound’s ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs for treating cancer and other diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,3,4,5-Tetrahydropyrido[4,3-b]indole-2-carbonyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one involves its interaction with specific molecular targets within cells. The compound is known to:

    Bind to DNA: Intercalate between DNA bases, disrupting DNA replication and transcription.

    Inhibit Enzymes: Inhibit key enzymes involved in cell proliferation, such as topoisomerases.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A simpler analog with similar biological activities.

    6,7,8,9-Tetrahydrobenzo[7]annulen-5-one: Another related compound with a different substitution pattern.

Uniqueness

The uniqueness of 2-(1,3,4,5-Tetrahydropyrido[4,3-b]indole-2-carbonyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one lies in its fused ring system, which provides a distinct three-dimensional structure. This structural uniqueness contributes to its specific biological activities and potential as a therapeutic agent.

Properties

IUPAC Name

2-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-22-8-4-1-5-15-13-16(9-10-17(15)22)23(27)25-12-11-21-19(14-25)18-6-2-3-7-20(18)24-21/h2-3,6-7,9-10,13,24H,1,4-5,8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRGLMIKZSSDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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